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Introduction
SGC0946 is a highly potent and selective small-molecule inhibitor of the histone

methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique among

histone methyltransferases as it is the sole enzyme responsible for the methylation of histone

H3 on lysine 79 (H3K79), a modification associated with active transcription. Dysregulation of

DOT1L activity, particularly through its recruitment by MLL fusion proteins, is a key driver in the

pathogenesis of mixed-lineage leukemia (MLL). SGC0946 serves as an invaluable chemical

probe for elucidating the diverse cellular functions of DOT1L and for exploring its therapeutic

potential. These application notes provide a comprehensive overview of SGC0946, including its

mechanism of action, protocols for its use in key cellular assays, and its effects on DOT1L-

mediated signaling pathways.

Mechanism of Action
SGC0946 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding

site of DOT1L.[1] By occupying this site, SGC0946 effectively blocks the transfer of a methyl

group from SAM to H3K79, leading to a global reduction in H3K79 methylation levels.[2] This

inhibition of DOT1L's catalytic activity results in the downregulation of DOT1L target genes,

such as HOXA9 and MEIS1, which are critical for the proliferation and survival of MLL-
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rearranged leukemia cells.[3][4] The consequences of DOT1L inhibition by SGC0946 include

cell cycle arrest, induction of apoptosis, and cellular differentiation.[3]

Data Presentation
The following tables summarize the quantitative data regarding the activity and cellular effects

of SGC0946.

Table 1: In Vitro and Cellular Potency of SGC0946

Parameter Value
Cell Line/Assay
Condition

Reference

IC50 (cell-free) 0.3 nM
Radioactive enzyme

assay
[5]

Cellular IC50

(H3K79me2

reduction)

2.6 nM
A431 cells (4-day

treatment)
[5]

Cellular IC50

(H3K79me2

reduction)

8.8 nM MCF10A cells [5]

Cellular IC50

(Proliferation)

Not explicitly stated

for SGC0946, but

related DOT1L

inhibitors show

selective anti-

proliferative activity in

MLL-rearranged cell

lines.

MLL-rearranged cell

lines (e.g., MV4-11,

MOLM-13)

[6]

Table 2: Cellular Effects of SGC0946 in MLL-rearranged Leukemia Cell Lines
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Cell Line
SGC0946
Concentration

Treatment
Duration

Observed
Effect

Reference

MOLM-13 1 µM 3-7 days

Time- and dose-

dependent

reduction in

H3K79me2

[7]

MOLM-13 1 µM 7 days

Effective

inhibition of

HOXA9 and

Meis1 target

genes

[7]

MV4-11 50 nM 7 days

Reduced cell

viability without

significantly

affecting HOXA9

and MEIS1

expression

[8]

MV4-11 Low-dose Not specified

Reduced FLT3-

ITD expression

and STAT5A

signaling

[8]

Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay to
Measure H3K79 Methylation
This protocol is designed to assess the levels of H3K79 methylation on specific gene

promoters following treatment with SGC0946.

Materials:

SGC0946 (dissolved in DMSO)

Cell culture medium and reagents
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Formaldehyde (37%)

Glycine (1.25 M)

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Sonciator

Antibody against H3K79me2 (ensure it is ChIP-grade)

Control IgG antibody

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

Proteinase K

Phenol:chloroform:isoamyl alcohol

Ethanol

qPCR primers for target gene promoters (e.g., HOXA9) and a negative control region

Procedure:

Cell Treatment: Plate cells (e.g., MV4-11 or MOLM-13) at an appropriate density and treat

with the desired concentration of SGC0946 or DMSO (vehicle control) for the indicated time

(e.g., 4-7 days).

Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and

incubate for 10 minutes at room temperature with gentle shaking.

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of

125 mM and incubate for 5 minutes at room temperature.
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Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell

lysis buffer and incubate on ice for 10 minutes.

Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000

bp. The optimal sonication conditions should be determined empirically for each cell type and

sonicator.

Immunoprecipitation:

Pre-clear the chromatin by incubating with protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared chromatin with the anti-H3K79me2 antibody or control IgG

overnight at 4°C with rotation.

Add protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-

chromatin complexes.

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to

remove non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer.

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

DNA Purification: Treat the samples with RNase A and Proteinase K, followed by DNA

purification using phenol:chloroform extraction and ethanol precipitation or a commercial

DNA purification kit.

Quantitative PCR (qPCR): Quantify the amount of immunoprecipitated DNA using qPCR with

primers specific to the target gene promoters. Analyze the data relative to the input and IgG

controls.

Reverse Transcription-Quantitative PCR (RT-qPCR) for
Gene Expression Analysis
This protocol measures the mRNA expression levels of DOT1L target genes.

Materials:
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SGC0946 (dissolved in DMSO)

Cell culture medium and reagents

RNA extraction kit

Reverse transcription kit

qPCR master mix (e.g., SYBR Green-based)

qPCR primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g.,

GAPDH, ACTB)

Procedure:

Cell Treatment: Treat cells with SGC0946 or DMSO as described in the ChIP protocol.

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction

kit according to the manufacturer's instructions.

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse

transcription kit.

qPCR:

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific

primers for the target and housekeeping genes.

Perform the qPCR reaction using a real-time PCR system.

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold

change in gene expression, normalized to the housekeeping gene and the vehicle control.

MTT Cell Proliferation Assay
This colorimetric assay measures cell viability and proliferation.

Materials:
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SGC0946 (dissolved in DMSO)

Cell culture medium and reagents

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

Cell Treatment: Add serial dilutions of SGC0946 or DMSO to the wells and incubate for the

desired period (e.g., 4-14 days).

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate

for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells.

Mandatory Visualization
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Caption: DOT1L signaling in normal and leukemic cells.

Caption: Experimental workflow for studying SGC0946 effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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